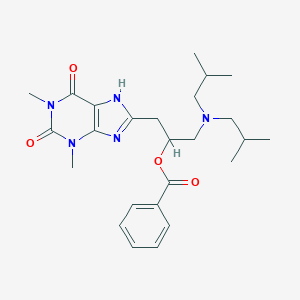
Diisobutylaminobenzoyloxypropyl theophylline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline is a synthetic compound with the molecular formula C25H35N5O4 and a molecular weight of 469.6 g/mol. This compound is a derivative of theophylline, a well-known methylxanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The addition of the diisobutylamino and benzoyloxypropyl groups to theophylline enhances its pharmacological properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline typically involves the following steps:
Starting Material: Theophylline is used as the starting material.
Alkylation: Theophylline undergoes alkylation with 3-chloropropyl benzoylate in the presence of a base such as potassium carbonate to form 7-(3-benzoyloxypropyl)theophylline.
Amination: The intermediate product is then reacted with diisobutylamine under reflux conditions to yield the final product, 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
化学反应分析
Types of Reactions
7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with altered pharmacological properties.
Reduction: Reduced derivatives with potential changes in activity.
Substitution: Various substituted derivatives with different functional groups.
科学研究应用
7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline has several applications in scientific research:
Chemistry: Used as a model compound for studying the effects of structural modifications on theophylline derivatives.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline involves several molecular targets and pathways:
Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) in cells.
Adenosine Receptor Blockade: It blocks adenosine receptors, which contributes to its bronchodilator effects.
Histone Deacetylase Activation: It activates histone deacetylases, which may play a role in its anti-inflammatory effects.
相似化合物的比较
Similar Compounds
Theophylline: The parent compound, used in respiratory disease treatment.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar therapeutic purposes.
Dyphylline: A theophylline derivative with a similar mechanism of action but different pharmacokinetics.
Uniqueness
7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline is unique due to its enhanced pharmacological properties, such as increased potency and longer duration of action compared to theophylline. The addition of the diisobutylamino and benzoyloxypropyl groups provides distinct advantages in terms of efficacy and safety.
属性
CAS 编号 |
102367-57-7 |
|---|---|
分子式 |
C25H35N5O4 |
分子量 |
469.6 g/mol |
IUPAC 名称 |
[1-[bis(2-methylpropyl)amino]-3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propan-2-yl] benzoate |
InChI |
InChI=1S/C25H35N5O4/c1-16(2)13-30(14-17(3)4)15-19(34-24(32)18-10-8-7-9-11-18)12-20-26-21-22(27-20)28(5)25(33)29(6)23(21)31/h7-11,16-17,19H,12-15H2,1-6H3,(H,26,27) |
InChI 键 |
QLXJTYNDIMITEA-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)CC(CC1=NC2=C(N1)C(=O)N(C(=O)N2C)C)OC(=O)C3=CC=CC=C3 |
规范 SMILES |
CC(C)CN(CC(C)C)CC(CC1=NC2=C(N1)C(=O)N(C(=O)N2C)C)OC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















